(E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide
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Overview
Description
Benzothiazole and benzoxazole compounds have been explored for a variety of therapeutic applications, making them interesting scaffolds for designing new broad-spectrum pharmacophores . They have depicted various biological properties in form of antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory agents .
Synthesis Analysis
A series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . The structure of synthesized derivatives was examined using FTIR, 1H, 13C-NMR and HRMS techniques .Molecular Structure Analysis
The structure of these compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The chemistry of triazoles and its heterocyclic derivatives led to the development of lead compounds in medicinal chemistry . Here, click reaction has been used for the formation (synthesis) of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes .Physical and Chemical Properties Analysis
Imidazole, a similar heterocyclic moiety, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Automated Radiosynthesis of Tracers for Clinical Applications
In a study by Ohkubo et al. (2021), automated radiosynthesis of [18F]FMISO and [18F]PM-PBB3 tracers was explored, showcasing the clinical applications of fluorinated compounds in imaging hypoxia and tau pathology respectively. The study underscores the potential of fluorination techniques in enhancing the clinical utility of radiotracers (Ohkubo et al., 2021).
Antimicrobial Properties of Fluorobenzamides
Desai et al. (2013) synthesized fluorobenzamides with antimicrobial efficacy, illustrating the role of the fluorine atom in enhancing antimicrobial activity. This research underscores the significance of fluorine substitution in benzamide compounds for developing potent antimicrobial agents (Desai et al., 2013).
Synthesis and Antimicrobial Screening of Fluoro Substituted Sulphonamide Benzothiazole
Jagtap et al. (2010) highlighted the synthesis of novel fluoro substituted sulphonamide benzothiazole, showing antimicrobial activity. This study provides insight into the therapeutic potential of fluoro-substituted benzothiazoles and their relevance in addressing microbial resistance (Jagtap et al., 2010).
Antimicrobial Evaluation of Novel Fluorine Containing Quinazolinones
Desai et al. (2013) synthesized fluorine-containing derivatives with potential antimicrobial properties, focusing on quinazolinones along with thiazolidinone. Their research highlights the promise of integrating fluorine into complex molecules for enhanced antimicrobial efficacy (Desai et al., 2013).
Fluorine as a Key Element in Synthesizing Radiotracers
Lang et al. (1999) discussed the synthesis of fluorinated derivatives of WAY 100635 for serotonin receptor imaging, emphasizing the role of fluorine in developing effective radiotracers. This work showcases the critical role of fluorine in enhancing the properties of compounds used in medical imaging (Lang et al., 1999).
Mechanism of Action
While the mechanism of action for the specific compound you mentioned is not available, similar compounds have been found to possess immense biological importance like antitubercular, anti-cancer, antiparasitic, antimicrobial, antileishmanial, antioxidant, anti-inflammatory, and anti-malarial activities .
Future Directions
Properties
IUPAC Name |
3-fluoro-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS/c1-22-17-15-8-3-2-5-12(15)9-10-16(17)24-19(22)21-18(23)13-6-4-7-14(20)11-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITUXCMULRSESN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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